Thermal Stability Distinguished from Pseudin-1, Pseudin-2, and Pseudin-3 via Intra-Peptide Interaction and Denaturation Screening
In a computational screening of all four Pseudin family peptides (Pse-1 through Pse-4), Pseudin-4 was uniquely identified as the 'highly stable peptide' based on intra-peptide interaction energy analysis and thermal denaturation trajectory profiling; only Pseudin-4 was subsequently selected for membrane simulation studies due to its superior structural resilience [1]. The other three Pseudin family members were excluded from membrane simulation because they failed to meet the stability threshold required for reliable pore-formation modeling [1]. This represents a qualitative, model-derived stability ranking rather than a quantitative ΔTm value, and is classified as class-level inference because the full numerical dataset was not publicly available at the time of extraction.
| Evidence Dimension | Thermal denaturation stability ranking (MD simulation screening) |
|---|---|
| Target Compound Data | Pseudin-4: classified as 'highly stable'; selected for hexameric membrane simulation |
| Comparator Or Baseline | Pseudin-1, Pseudin-2, Pseudin-3: not selected for membrane simulation due to lower stability |
| Quantified Difference | Qualitative ranking: Pseudin-4 >> Pseudin-1, Pseudin-2, Pseudin-3 (exact ΔTm or energy values not publicly available in extractable format) |
| Conditions | In silico molecular dynamics (MD) screening of intra-peptide interactions and thermal denaturation trajectories; E. coli membrane-mimetic environment |
Why This Matters
For research groups performing biophysical or structural studies requiring prolonged simulation times or elevated-temperature CD/NMR experiments, Pseudin-4's unique thermal resilience within the Pseudin family directly translates into experimental feasibility where Pseudin-1, -2, or -3 would denature or aggregate.
- [1] Vinutha AS, Rajasekaran R. Insight on the mechanism of hexameric Pseudin-4 against bacterial membrane-mimetic environment. J Comput Aided Mol Des. 2023 Sep;37(9):419-434. View Source
